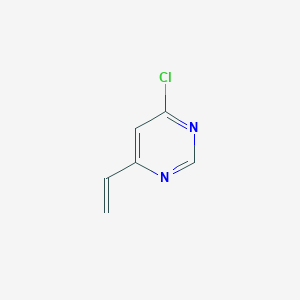

4-Chloro-6-vinylpyrimidine

Description

Contextual Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, largely due to their presence in fundamental biological molecules and their wide-ranging applications in medicinal and materials science. gsconlinepress.comtandfonline.com As a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms, pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and numerous pharmaceuticals. gsconlinepress.com

The inherent biological significance and structural versatility of the pyrimidine scaffold have made it a "privileged structure" in drug discovery. jrasb.com Researchers have extensively explored pyrimidine derivatives for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. tandfonline.comgsconlinepress.com In the realm of medicinal chemistry, the pyrimidine ring serves as a foundational building block for synthesizing complex molecules with specific biological activities. jrasb.comnih.gov The continuous development of novel synthetic methodologies provides chemists with the tools to create diverse libraries of pyrimidine-based compounds for screening and development. jrasb.com

Unique Structural Features and Reactivity Potential of 4-Chloro-6-vinylpyrimidine

This compound is a halogenated pyrimidine distinguished by a specific arrangement of functional groups that dictates its chemical behavior. Its structure consists of a pyrimidine ring substituted with a chlorine atom at the C4 position and a vinyl (ethenyl) group at the C6 position.

The reactivity of this compound is primarily influenced by these two key functional groups:

The Chloro Group: The chlorine atom at the C4 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to create a diverse range of 4-substituted pyrimidine derivatives. rsc.org The reactivity of such chloro-substituted pyrimidines is a well-established route for generating functionalized heterocyclic systems. For example, similar chloro-pyrimidines have been shown to react with sodium ethoxide to replace the chlorine with an ethoxy group. mdpi.com

The Vinyl Group: The vinyl group provides a site for electrophilic addition reactions and serves as a monomer for polymerization. This functionality is crucial for applications in materials science, where the vinyl group can be used to create polymers with specific optical or mechanical properties. researchgate.net It can also participate in cross-coupling reactions or be modified through various organic transformations.

The combination of these features in a single molecule makes this compound a versatile synthetic intermediate.

Physicochemical Properties of this compound The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂ |

| Molar Mass | 140.57 g/mol |

| Density (Predicted) | 1.235±0.06 g/cm³ |

| Boiling Point (Predicted) | 233.6±28.0 °C |

| pKa (Predicted) | -0.17±0.17 |

| Data sourced from predicted values. chembk.com |

Research Significance and Future Directions in the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a dynamic and continuously evolving field, with an ongoing focus on developing novel synthetic methods and exploring new applications for heterocyclic compounds. numberanalytics.comnumberanalytics.comfrontiersin.org The future of this field is geared towards the creation of highly functionalized molecules for use in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Key future directions in heterocyclic chemistry include:

Development of Novel Synthetic Methodologies: There is a strong emphasis on creating more efficient, selective, and sustainable synthetic routes. numberanalytics.com This includes the advancement of catalytic techniques, such as transition metal-catalyzed cross-coupling reactions and organocatalysis, to build complex heterocyclic structures. numberanalytics.com

Exploration of New Applications: Researchers are constantly exploring heterocyclic compounds for novel applications in materials science, such as organic semiconductors, luminescent materials, and nanotechnology. numberanalytics.comnumberanalytics.com

Sequence-Defined Macromolecules: Heterocyclic building blocks are being investigated for their use in creating sequence-defined polymers. rsc.org The predictable reactivity of compounds like this compound makes them ideal candidates for iterative methodologies that build complex macromolecules with precise primary sequences, influencing their shape and function. rsc.org

Within this landscape, halogenated pyrimidines are significant as versatile building blocks. nih.gov The ability to selectively functionalize the molecule at both the chloro and vinyl positions allows for the construction of complex molecular architectures, contributing to the expanding toolbox available to chemists for creating next-generation materials and therapeutic agents. rsc.orgfrontiersin.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDLVCVGWWYNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Vinylpyrimidine

Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization

The synthesis of 4-Chloro-6-vinylpyrimidine fundamentally relies on the precise functionalization of the pyrimidine ring. The electron-deficient nature of the pyrimidine core, caused by the two electronegative nitrogen atoms, facilitates nucleophilic substitution reactions, which are central to the introduction of the chloro group. wikipedia.org Conversely, the incorporation of the vinyl group often requires different strategies, such as building the ring from vinyl-containing precursors or employing modern cross-coupling techniques.

Introduction of the Chloro Substituent at the 4-Position

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a common and crucial step. Typically, this is achieved by the conversion of a precursor containing a hydroxyl group (a pyrimidin-4-one or tautomeric 4-hydroxypyrimidine) into the corresponding chloride. The most frequently used reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or N,N-dimethylaniline.

This process is a form of nucleophilic aromatic substitution (SNAr) where the hydroxylated pyrimidine is the precursor. researchgate.net The regioselectivity of chlorination, particularly in di-substituted pyrimidines, is influenced by the electronic and steric properties of other substituents on the ring. For instance, in a pyrimidine ring with substituents at the 2- and 6-positions, the relative reactivity of the 4-position can be modulated. Electron-withdrawing groups can activate adjacent positions for nucleophilic attack, while bulky groups can sterically hinder reaction at a nearby site, thereby directing chlorination to a less hindered position. smolecule.com

A common precursor for introducing the chloro group at the 4- and 6-positions simultaneously is barbituric acid, which can be treated with refluxing phosphorus oxychloride to yield 2,4,6-trichloropyrimidine. researchgate.net Subsequent selective reactions can then be performed. For the synthesis of 4-chloro-pyrimidines, a typical starting material would be a 4,6-dihydroxypyrimidine, which upon reaction with POCl₃, yields the 4,6-dichloro derivative. One of the chloro groups can then be selectively replaced or modified to introduce the vinyl group.

Vinyl Group Incorporation at the 6-Position: Precursor Synthesis and Condensation Routes

Incorporating the vinyl group at the 6-position can be accomplished through several routes. One approach involves constructing the pyrimidine ring from precursors that already contain the vinyl moiety. This often involves the condensation of a vinyl-substituted β-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as an amidine, urea (B33335), or guanidine. wikipedia.org

Alternatively, the vinyl group can be introduced onto a pre-formed pyrimidine ring. A common precursor for this is a halogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783). A nucleophilic substitution reaction can be employed where one of the chloro groups is selectively displaced. For example, the synthesis of a related compound, (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine, is achieved by reacting 4,6-dichloropyrimidine with ethoxyethene. smolecule.com A similar strategy could be envisioned for the direct introduction of a vinyl group, potentially using a vinyl organometallic reagent in a substitution reaction.

Advanced Synthetic Routes and Reaction Optimization

Modern organic synthesis offers more sophisticated and efficient methods for constructing this compound. These advanced routes often provide better yields, higher selectivity, and milder reaction conditions compared to traditional methods.

Cross-Coupling Strategies for Vinyl Group Introduction (e.g., Heck Reactions on Halogenated Pyrimidines)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for introducing a vinyl group onto a halogenated pyrimidine ring. rsc.org The Heck reaction, for instance, couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In this context, a 4,6-dichloropyrimidine could be reacted with ethylene (B1197577) or a vinyl-containing reagent in the presence of a palladium catalyst and a base to form the vinylpyrimidine. The selectivity of the reaction to favor mono-vinylation at the 6-position over di-vinylation or reaction at the 4-position would be a key challenge, controllable by reaction conditions and stoichiometry.

Other prominent cross-coupling reactions include the Stille and Suzuki couplings:

Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. The synthesis of this compound could be achieved by reacting 4,6-dichloropyrimidine with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst. amanote.com Studies on related compounds have demonstrated the successful vinylation of chloropyrimidines using organotin reagents. smolecule.com

Suzuki Coupling : This method uses an organoboron species (like a vinylboronic acid or ester) to couple with the organic halide. This is often preferred due to the lower toxicity of boron reagents.

These cross-coupling reactions offer high functional group tolerance and can often be performed under relatively mild conditions. The choice of catalyst, ligands, base, and solvent is critical for optimizing the yield and selectivity of the desired product.

| Reaction Type | Vinyl Source | Catalyst System | Typical Conditions | Selectivity |

| Heck Reaction | Ethylene / Vinyl derivative | Pd(OAc)₂, PPh₃ | Base (e.g., Et₃N), Solvent (e.g., DMF), Heat | Can be optimized for mono-vinylation |

| Stille Coupling | Vinyltributylstannane | Pd(PPh₃)₄ | Solvent (e.g., Toluene), Heat | Generally high yield and selectivity |

| Suzuki Coupling | Vinylboronic acid | Pd catalyst, Ligand | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Good functional group tolerance |

Nucleophilic Aromatic Substitution Precursors and Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. wikipedia.orgnih.gov For the synthesis of this compound, SNAr pathways are relevant for both introducing the chloro group and potentially for its subsequent reactions.

The precursor for the 4-chloro group is typically a 4-hydroxypyrimidine (B43898) (pyrimidin-4-one). The pyrimidine ring's electron-deficient nature activates the 4- and 6-positions towards nucleophilic attack. The reaction of a pyrimidin-4-one with a chlorinating agent like POCl₃ proceeds through an SNAr-type mechanism to yield the 4-chloropyrimidine.

When starting from a 4,6-disubstituted pyrimidine, such as 4,6-dichloropyrimidine, the two chlorine atoms are susceptible to displacement by nucleophiles. The relative reactivity of the 4- and 6-positions versus the 2-position is a key consideration. Generally, the 4- and 6-positions are more reactive towards nucleophiles than the 2-position. stackexchange.com This allows for selective substitution. For instance, reacting 4,6-dichloropyrimidine with one equivalent of a vinyl nucleophile under carefully controlled conditions could lead to the selective formation of this compound. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose stability is enhanced by the ring nitrogen atoms. wikipedia.org

| Precursor | Reagent | Product | Mechanism Pathway |

| 4,6-Dihydroxypyrimidine | POCl₃ | 4,6-Dichloropyrimidine | SNAr-type chlorination |

| 4,6-Dichloropyrimidine | 1 eq. Vinyl nucleophile | This compound | Selective SNAr |

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrimidine synthesis, this has led to the development of more environmentally benign protocols. nih.gov

Key green chemistry approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity by providing rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

Use of Greener Solvents : Traditional syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. benthamdirect.commdpi.com For example, a regioselective substitution on a dichloropyrimidine was achieved in ethanol at room temperature, a significant improvement over methods requiring high temperatures in DMF. mdpi.com

Catalysis : The use of efficient and recyclable catalysts, including nanocatalysts, can improve reaction efficiency and reduce waste. rsc.org Palladium catalysts used in cross-coupling reactions, while effective, can be costly and toxic. Research is ongoing to develop more sustainable catalytic systems with lower catalyst loading and easier recovery.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Isolation and Purification Techniques in Target Compound Synthesis

Following the synthesis of this compound, a series of isolation and purification steps are necessary to obtain the target compound in a pure form. The work-up procedure typically begins with the removal of the catalyst and inorganic byproducts, followed by purification techniques to separate the desired product from unreacted starting materials and any side products.

Initial Work-up and Extraction:

After the reaction is complete, the reaction mixture is typically cooled to room temperature. If a solid palladium catalyst was used, it can be removed by filtration. The filtrate is then usually diluted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with water to remove any water-soluble impurities and the base used in the reaction. An aqueous solution of a fluoride (B91410) source, like potassium fluoride, may be used in the case of Stille coupling to help remove the tin byproducts. The organic layer is then dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Chromatographic Purification:

Column chromatography is a widely used and effective method for the purification of this compound. mt.com Silica (B1680970) gel is the most common stationary phase for this purpose. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase to elute the compounds from the column. The separation is based on the differential adsorption of the compounds to the silica gel. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is evaporated to yield the purified compound.

Recrystallization:

Recrystallization is another powerful technique for purifying solid organic compounds. nih.govresearchgate.netreddit.comresearchgate.net This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The following table summarizes the common isolation and purification techniques:

| Technique | Purpose | Typical Reagents/Materials |

| Extraction | Removal of water-soluble impurities and catalyst residues | Ethyl acetate, Dichloromethane, Water, Brine |

| Column Chromatography | Separation of the target compound from starting materials and byproducts | Silica gel, Hexane/Ethyl acetate gradient |

| Recrystallization | Final purification of the solid product | A suitable solvent (e.g., ethanol, heptane, or a mixture) |

Reactivity and Chemical Transformations of 4 Chloro 6 Vinylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) 4-Position

The chlorine atom at the 4-position of the pyrimidine ring is an effective leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4-Chloro-6-vinylpyrimidine, allowing for the introduction of diverse functional groups. The general mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the ring nitrogen atoms. stackexchange.com In pyrimidine systems, the 4-position is generally more reactive towards nucleophilic attack than the 2-position. stackexchange.com

The substitution of the 4-chloro group with nitrogen nucleophiles is a widely employed transformation. This compound reacts with a broad range of primary and secondary amines to furnish the corresponding 4-amino-6-vinylpyrimidine derivatives. These reactions can be conducted under various conditions, including thermal heating in a suitable solvent or through acid catalysis. Acidic conditions can protonate a ring nitrogen, further increasing the electrophilicity of the pyrimidine ring and facilitating nucleophilic attack. nih.gov Both aliphatic and aromatic amines can serve as effective nucleophiles. However, reactions involving tertiary amines acting as nucleophiles have also been observed, which can be an unexpected side reaction when they are intended to be used as non-nucleophilic bases. researchgate.net

| Nucleophile | Conditions | Product | Reference Analogy |

| Aniline | HCl (cat.), Water, 80 °C | N-phenyl-6-vinylpyrimidin-4-amine | nih.gov |

| Morpholine | Ethanol (B145695), Reflux | 4-(6-vinylpyrimidin-4-yl)morpholine | tandfonline.com |

| Dimethylamine | Dioxane, 100 °C | N,N-dimethyl-6-vinylpyrimidin-4-amine | rsc.org |

Oxygen and sulfur nucleophiles readily displace the chlorine atom at the 4-position. Alkoxylation is typically achieved by treating this compound with an alcohol in the presence of a base, such as sodium hydroxide, or by using a pre-formed sodium alkoxide. semanticscholar.org For example, reaction with sodium phenoxide leads to the corresponding 4-phenoxy derivative. rsc.org

Similarly, thiolation reactions can be carried out using thiols with a base or with pre-formed thiolates, such as sodium thiophenoxide, to yield 4-thioether-substituted pyrimidines. rsc.orgchemrxiv.org These SNAr reactions provide a direct route to 4-alkoxy-6-vinylpyrimidines and 4-(alkylthio)-6-vinylpyrimidines, which are valuable intermediates in medicinal and materials chemistry.

| Nucleophile | Reagent(s) | Solvent | Product | Reference Analogy |

| Phenoxide | Sodium Phenoxide (NaOPh) | DMF | 4-phenoxy-6-vinylpyrimidine | rsc.org |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | DMF | 4-(phenylthio)-6-vinylpyrimidine | rsc.org |

| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | 4-ethoxy-6-vinylpyrimidine | pearson.com |

The introduction of a cyano group at the 4-position is a valuable transformation, as the resulting nitrile can be converted into a variety of other functional groups. While traditional methods often used highly toxic cyanide salts like KCN or NaCN, modern approaches favor palladium-catalyzed cross-coupling reactions. tandfonline.com These methods utilize less toxic and more manageable cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). tandfonline.comrsc.orgwikipedia.org This transformation typically employs a palladium catalyst, often in combination with a suitable ligand, to efficiently couple the vinylpyrimidine core with the cyanide source, yielding 6-vinylpyrimidine-4-carbonitrile.

Reactions of the Vinyl Moiety

The vinyl group of this compound behaves as an electron-deficient alkene due to the strong electron-withdrawing nature of the pyrimidine ring. This electronic characteristic governs its reactivity in addition and cycloaddition reactions.

Electrophilic addition reactions, such as hydrohalogenation, involve the addition of hydrogen halides (e.g., HBr, HCl) across the double bond. The reaction is initiated by the attack of the vinyl group's π-electrons on the electrophilic hydrogen atom. masterorganicchemistry.com This process is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group (Cβ) to form a more stable secondary carbocation adjacent to the pyrimidine ring (Cα). Subsequent attack by the halide anion on this carbocation yields the 4-chloro-6-(1-haloethyl)pyrimidine. masterorganicchemistry.com The stability of the carbocation intermediate is influenced by the electronic properties of the pyrimidine ring.

Halogenation, the addition of halogens like Br₂ or Cl₂, proceeds via a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion opens this ring, typically resulting in an anti-addition product, to give 4-chloro-6-(1,2-dihaloethyl)pyrimidine.

The electron-deficient nature of the vinyl group makes this compound a suitable dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. rsc.orgwvu.edu Thermal reactions with electron-rich dienes may require high temperatures and can result in low yields. However, the reaction can be significantly promoted by the use of Lewis acids (e.g., BF₃·OEt₂). rsc.org The Lewis acid coordinates to one of the pyrimidine nitrogen atoms, further withdrawing electron density from the ring and the vinyl group, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). rsc.org This methodology allows for efficient cycloadditions with unactivated dienes like isoprene (B109036) and cyclopentadiene. nih.govrsc.orgsciforum.net

| Reaction Type | Reactant | Conditions | Product Type | Reference Analogy |

| Diels-Alder | Isoprene | BF₃·OEt₂, CH₂Cl₂, rt | Substituted cyclohexene | rsc.org |

| Diels-Alder | Cyclopentadiene | BF₃·OEt₂, CH₂Cl₂, rt | Bicyclic adduct (norbornene derivative) | rsc.org |

Furthermore, the vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions. researchgate.net This class of reactions involves the concerted cycloaddition of a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or nitrone) across the double bond to form a five-membered heterocyclic ring. researchgate.netnih.gov For instance, reaction with an organic azide would yield a triazoline ring attached to the pyrimidine core. These reactions are a powerful tool for constructing complex heterocyclic systems. nih.gov

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation is typically catalyzed by transition metal complexes, most notably those containing ruthenium, molybdenum, or tungsten. wikipedia.orglibretexts.org In the context of this compound, the vinyl group can participate in various types of olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis. masterorganicchemistry.com

Cross-metathesis allows for the coupling of the vinylpyrimidine with another olefin, leading to the formation of new, more substituted alkenes. organic-chemistry.org The reaction's outcome is often influenced by the stoichiometry of the reactants and the specific catalyst used. For instance, Grubbs catalysts are known for their tolerance to a wide range of functional groups, making them suitable for reactions involving complex substrates. organic-chemistry.orgnih.gov The Schrock catalysts, while more reactive, can be sensitive to air and moisture. libretexts.org The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org

Ring-closing metathesis, on the other hand, is an intramolecular reaction that can be employed if another alkene functionality is present within the same molecule, leading to the formation of a cyclic compound. masterorganicchemistry.com The driving force for this reaction is often the formation of a stable cyclic system and the release of a small volatile olefin like ethylene (B1197577). organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrimidine ring of this compound is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. fishersci.co.uk In the case of this compound, the chloro group can be substituted with various aryl or alkenyl groups via Suzuki-Miyaura coupling. researchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound (which typically requires activation by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. libretexts.org For electron-deficient heteroaryl chlorides like this compound, the reaction can proceed successfully. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6-vinylpyrimidine | Good | researchgate.net |

| (E)-2-Phenylvinylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄ | 4-((E)-2-Phenylvinyl)-6-vinylpyrimidine | Moderate | organic-chemistry.org |

This table is illustrative and based on general principles of Suzuki-Miyaura couplings with similar substrates.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsynarchive.com This reaction provides a direct route to substituted alkynes and is conducted under mild conditions, often at room temperature. nrochemistry.comgold-chemistry.org The chloro group in this compound can be replaced with an alkynyl group using this methodology.

The reaction mechanism involves a palladium catalytic cycle and a copper cocatalyst cycle. nrochemistry.com The palladium cycle is similar to that of other cross-coupling reactions, while the copper cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. nrochemistry.com A variety of palladium catalysts, copper sources, and bases can be used. gold-chemistry.orgorganic-chemistry.org

Table 2: Representative Sonogashira Coupling Conditions

| Alkyne | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | 4-(Phenylethynyl)-6-vinylpyrimidine | nrochemistry.com |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (B128534) | 4-((Trimethylsilyl)ethynyl)-6-vinylpyrimidine | synarchive.com |

This table presents typical conditions for Sonogashira couplings.

The Stille and Negishi couplings are also powerful palladium- or nickel-catalyzed cross-coupling reactions. The Stille reaction utilizes organotin compounds (organostannanes), which are stable to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction is versatile and tolerates a wide range of functional groups. libretexts.orgorgsyn.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. wikipedia.orgorganic-chemistry.org This increased reactivity allows for the coupling of a broader range of substrates, including some that are unreactive in other cross-coupling reactions. organic-chemistry.org However, organozinc reagents are often sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org Both Stille and Negishi couplings can be applied to this compound to introduce a variety of organic substituents at the 4-position.

Table 3: Comparison of Stille and Negishi Couplings

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Advantages | Air and moisture stable reagents, wide functional group tolerance | High reactivity, broad substrate scope |

| Disadvantages | Toxicity of tin compounds | Sensitivity of organozinc reagents to air and moisture |

Other Functional Group Interconversions on the Pyrimidine Core

Beyond cross-coupling reactions, the functional groups on the pyrimidine core can undergo other transformations. For instance, the chloro group can be a leaving group in nucleophilic aromatic substitution reactions, although this is generally less facile on pyrimidines compared to more electron-deficient heterocycles.

Functional group interconversion refers to the process of converting one functional group into another. imperial.ac.uk For example, if the vinyl group were to be hydrated, it would yield an alcohol. This alcohol could then be converted into other functional groups such as halides or sulfonates. ub.eduvanderbilt.edu These subsequent transformations would further expand the synthetic utility of the this compound scaffold.

Applications of 4 Chloro 6 Vinylpyrimidine As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The presence of two distinct reactive sites in 4-chloro-6-vinylpyrimidine, the electrophilic carbon at position 4 and the dienophilic/nucleophile-accepting vinyl group, makes it an excellent precursor for the synthesis of a variety of fused and multi-heterocyclic systems. The chlorine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, while the vinyl group can undergo cycloadditions, conjugate additions, and other olefin-specific transformations.

Synthesis of Pyrimidine-Fused Polycyclic Aromatic Compounds

While direct literature on the use of this compound for the synthesis of pyrimidine-fused polycyclic aromatic compounds (PAPs) is limited, its chemical functionalities suggest several plausible synthetic routes. The vinyl group can act as a dienophile in Diels-Alder reactions, and both the chloro and vinyl groups can be utilized in transition-metal-catalyzed cross-coupling reactions to build fused aromatic ring systems. nih.gov

Potential Synthetic Strategies:

Diels-Alder Reaction: The vinyl group of this compound can react with various dienes to form cyclohexene-fused pyrimidines. Subsequent oxidation of the newly formed ring would lead to the corresponding aromatic system. The reactivity of the vinyl group as a dienophile can be enhanced by the electron-withdrawing nature of the pyrimidine (B1678525) ring.

Heck Reaction: Palladium-catalyzed Heck coupling of the vinyl group with aryl halides can be employed to introduce aryl substituents, which can then undergo intramolecular cyclization to form fused aromatic rings. yu.edu.jooup.com

Suzuki Coupling: The chlorine atom at the 4-position is amenable to Suzuki cross-coupling with arylboronic acids. chemrxiv.orgnih.gov The resulting 4-aryl-6-vinylpyrimidine can then undergo further transformations, such as intramolecular Heck reactions or photochemical cyclizations, to construct polycyclic systems.

Table 1: Potential Reactions for the Synthesis of Pyrimidine-Fused Polycyclic Aromatic Compounds

| Reaction Type | Reactants with this compound | Resulting Intermediate | Subsequent Reaction for Aromatization | Fused System |

|---|---|---|---|---|

| Diels-Alder | Substituted Butadiene | Cyclohexene-fused pyrimidine | Dehydrogenation | Pyrimido[4,5-b]quinoline analogue |

| Heck Coupling | o-Halogenated Arylamine | 4-Chloro-6-(styryl)pyrimidine | Intramolecular Cyclization | Pyrimido[4,5-c]isoquinoline analogue |

Development of Multi-Heterocyclic Architectures

The dual reactivity of this compound is particularly advantageous for the synthesis of multi-heterocyclic architectures, where the pyrimidine ring is fused or linked to other heterocyclic systems.

Synthetic Approaches:

Nucleophilic Substitution followed by Cyclization: The chlorine atom can be displaced by a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, which can then react with the vinyl group or a derivative thereof to form a new heterocyclic ring.

Conjugate Addition and Cyclization: The vinyl group can undergo a conjugate addition with a nucleophile that also contains a group capable of subsequently displacing the chlorine atom, leading to a fused heterocyclic system. For instance, reaction with a thiol-containing amine could lead to the formation of a thiazinopyrimidine derivative.

[4+2] Cycloaddition (Hetero-Diels-Alder): The vinylpyrimidine can act as a dienophile in reactions with hetero-dienes, or the pyrimidine ring itself could potentially participate in inverse-electron-demand Diels-Alder reactions to form fused systems.

Table 2: Examples of Potential Multi-Heterocyclic Systems from this compound

| Heterocyclic System to be Fused | Proposed Reaction Sequence | Resulting Multi-Heterocyclic Architecture |

|---|---|---|

| Pyrazole | Reaction with hydrazine followed by intramolecular cyclization. | Pyrazolo[3,4-d]pyrimidine derivative |

| Thiazine | Conjugate addition of a mercapto-amine to the vinyl group, followed by intramolecular nucleophilic substitution of the chlorine. | Thiazino[6,5-d]pyrimidine derivative |

| Pyridazine | Diels-Alder reaction with a tetrazine derivative (inverse-electron-demand). | Pyrimido[4,5-d]pyridazine derivative |

Role in Medicinal Chemistry Research (Focused on Synthetic Strategies and Structure-Activity Relationship Principles)

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govjchemrev.com The introduction of reactive handles like the chloro and vinyl groups on the pyrimidine core, as in this compound, provides a versatile platform for the development of novel drug candidates.

Design and Synthesis of Novel Pyrimidine-Based Scaffolds for Biological Target Interaction Studies

The strategic modification of this compound allows for the synthesis of diverse libraries of compounds for screening against various biological targets, such as protein kinases. researchgate.netnih.gov The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents that can interact with the hinge region of kinase active sites. The vinyl group can be functionalized to introduce additional diversity and to probe other regions of the target protein.

Synthetic Strategies for Scaffold Development:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains. This is a common strategy in the development of kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be used to introduce aryl, heteroaryl, and alkynyl groups at the 4-position.

Vinyl Group Modification: The vinyl group can be hydrogenated, oxidized (e.g., to an epoxide or a carboxylic acid), or used in metathesis reactions to introduce further diversity.

Exploration of Structure-Activity Relationship (SAR) through Systematic Derivatization and Analog Synthesis

A systematic exploration of the chemical space around the this compound core is essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds. Both the 4- and 6-positions can be systematically modified to probe their influence on biological activity.

Table 3: Systematic Derivatization of this compound for SAR Studies

| Position of Modification | Type of Modification | Rationale for SAR Exploration | Potential Impact on Activity |

|---|---|---|---|

| Position 4 (Chloro group) | Substitution with various amines (primary, secondary, cyclic) | To probe hydrogen bonding interactions in the hinge region of kinases. | Modulation of potency and selectivity. |

| Substitution with substituted anilines | To explore hydrophobic pockets and potential for additional interactions. | Enhancement of binding affinity. | |

| Suzuki coupling with diverse (hetero)aryl boronic acids | To introduce larger aromatic systems for extended interactions. | Alteration of pharmacokinetic properties. | |

| Position 6 (Vinyl group) | Hydrogenation to an ethyl group | To assess the importance of the double bond for activity. | Change in conformational flexibility. |

| Epoxidation | To introduce a reactive group for covalent inhibition or additional hydrogen bonding. | Potential for irreversible binding. |

High-Throughput Synthesis of Compound Libraries

The reactivity of this compound makes it an ideal starting material for high-throughput synthesis (HTS) and the generation of large compound libraries for drug discovery. Parallel synthesis techniques can be employed to rapidly generate a multitude of derivatives by reacting the starting material with a diverse set of building blocks.

Strategies for Library Synthesis:

Split-and-Pool Synthesis: Utilizing solid-phase synthesis where the pyrimidine core is attached to a resin, allowing for the sequential addition of different building blocks at the 4- and 6-positions.

Array Synthesis: Performing reactions in multi-well plates where this compound is reacted with a library of amines at the 4-position, followed by a second diversification step at the 6-position using a library of reagents that react with the vinyl group.

This approach allows for the rapid generation of thousands of distinct compounds, which can then be screened for biological activity, significantly accelerating the early stages of drug discovery.

Applications in Materials Science and Polymer Chemistry

Monomer for Functional Polymer Synthesis via Radical or Coordination Polymerization

The vinyl group in this compound is susceptible to polymerization through various mechanisms, including radical and coordination polymerization.

Radical Polymerization: This common method could theoretically be used to synthesize poly(this compound). The resulting polymer would possess a hydrocarbon backbone with pendant chloropyrimidine units. The characteristics of such a polymer would be largely influenced by the nature of these side chains. The polar and potentially reactive chloro-pyrimidine group could impart unique solubility profiles and provide sites for post-polymerization modification.

Coordination Polymerization: Ziegler-Natta or other coordination catalysts could potentially be employed to achieve more controlled polymerization, possibly leading to polymers with specific stereochemistry (isotactic or syndiotactic). This control over the polymer's microstructure could significantly impact its physical and chemical properties, such as crystallinity and thermal stability.

Table 1: Theoretical Polymerization Characteristics of this compound

| Polymerization Method | Potential Initiator/Catalyst | Expected Polymer Structure | Potential Properties |

| Radical Polymerization | AIBN, Benzoyl peroxide | Amorphous, atactic | Soluble in polar organic solvents, reactive side chains |

| Coordination Polymerization | Ziegler-Natta catalysts | Stereoregular (isotactic or syndiotactic) | Higher crystallinity, improved thermal stability |

This table is based on theoretical possibilities derived from the structure of this compound and general principles of polymer chemistry, as specific experimental data is not available.

Incorporation into Conjugated Polymer Systems for Organic Electronics

The pyrimidine ring, being an electron-deficient aromatic system, makes this compound an interesting candidate for incorporation into conjugated polymers. These materials are the cornerstone of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

By copolymerizing this compound with electron-rich monomers, a donor-acceptor (D-A) type conjugated polymer could be synthesized. The alternating electron-donating and electron-accepting units along the polymer backbone can lower the bandgap of the material, enabling it to absorb light at longer wavelengths and facilitating charge separation and transport. The chlorine atom on the pyrimidine ring could further modulate the electronic properties through its inductive effect.

Development of Optoelectronic and Sensing Materials

Polymers containing the this compound unit could exhibit interesting photophysical and electrochemical properties. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up the possibility of creating metal-containing polymers with unique luminescent or redox properties.

Furthermore, the reactive chlorine atom could be displaced by various functional groups to tune the material's response to external stimuli. For example, substitution with a fluorescent dye could lead to a sensory material that changes its emission properties in the presence of specific analytes. The pyrimidine ring itself could also interact with certain molecules through hydrogen bonding or π-π stacking, forming the basis for a chemical sensor.

Contributions to Agrochemical Research (Focused on Precursor Synthesis)

Chlorinated pyrimidines are well-established and important intermediates in the synthesis of a wide range of agrochemicals, including fungicides and herbicides. While specific examples utilizing this compound are not prevalent in the literature, its structure suggests its potential as a valuable precursor.

Synthesis of Pyrimidine-Based Agrochemical Candidates

The chlorine atom at the 4-position of the pyrimidine ring is a reactive site that can undergo nucleophilic substitution. This allows for the introduction of various pharmacophores and functional groups that are crucial for biological activity. The vinyl group could either be retained in the final product to potentially influence its uptake and transport in plants or be chemically modified in a later synthetic step.

For instance, reaction with amines, alcohols, or thiols could lead to a diverse library of pyrimidine derivatives. These compounds could then be screened for their fungicidal or herbicidal properties. The general synthetic utility of chlorinated pyrimidines is highlighted in numerous patents detailing the synthesis of biologically active compounds. google.comgoogle.compatsnap.com

Structure Modification Strategies for Enhanced Target Selectivity

The development of modern agrochemicals is increasingly focused on achieving high target selectivity to minimize off-target effects and environmental impact. The this compound scaffold offers multiple points for structural modification to fine-tune the biological activity and selectivity of potential agrochemical candidates.

By systematically varying the substituent introduced at the 4-position and modifying the vinyl group, chemists can explore the structure-activity relationship (SAR) of the resulting compounds. This approach allows for the optimization of properties such as binding affinity to the target enzyme or receptor, metabolic stability, and translocation within the plant.

Table 2: Potential Reactions for Derivatization of this compound in Agrochemical Synthesis

| Reagent Type | Reaction Type | Potential Product Class |

| Amines (R-NH2) | Nucleophilic Aromatic Substitution | 4-Amino-6-vinylpyrimidines |

| Alcohols (R-OH) | Nucleophilic Aromatic Substitution | 4-Alkoxy-6-vinylpyrimidines |

| Thiols (R-SH) | Nucleophilic Aromatic Substitution | 4-Thioalkyl-6-vinylpyrimidines |

| Organometallic Reagents | Cross-Coupling Reactions | 4-Aryl/Alkyl-6-vinylpyrimidines |

This table illustrates potential synthetic pathways based on the known reactivity of chloropyrimidines. Specific reaction conditions would need to be optimized.

Spectroscopic and Analytical Methodologies for Characterization of 4 Chloro 6 Vinylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Chloro-6-vinylpyrimidine is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the vinyl group protons. The pyrimidine ring features two aromatic protons. The proton at the C2 position is anticipated to appear as a singlet at the most downfield position (around δ 9.0 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position should appear as a singlet further upfield (around δ 7.5 ppm).

The vinyl group (-CH=CH₂) protons will present a more complex pattern due to spin-spin coupling. The proton on the carbon attached to the pyrimidine ring (Hα) is expected to resonate as a doublet of doublets around δ 6.8-7.0 ppm. The two terminal protons (Hβ, cis and trans) will be diastereotopic and appear as two separate signals, also as doublets of doublets, typically in the range of δ 5.8-6.5 ppm. The coupling constants (J-values) between these vinyl protons are characteristic: Jtrans (approx. 16-18 Hz) is significantly larger than Jcis (approx. 10-12 Hz), and the geminal coupling Jgeminal is much smaller (approx. 0-2 Hz).

Carbon-13 (¹³C) NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), its NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. nih.gov For this compound, six distinct signals are expected. The carbons of the pyrimidine ring are expected in the aromatic region (δ 110-170 ppm). The carbon atom C4, bonded to the electronegative chlorine, and C6, bonded to the vinyl group and a nitrogen atom, would be significantly deshielded, appearing around δ 160-165 ppm. The C2 carbon, situated between two nitrogen atoms, is also expected at a low field, around δ 158 ppm. testbook.com The C5 carbon, bonded to a hydrogen, would resonate at a higher field, around δ 120 ppm. The vinyl group carbons would appear with the sp²-hybridized carbon attached to the ring (Cα) around δ 135 ppm and the terminal methylene (B1212753) carbon (Cβ) around δ 125 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H2 | ¹H NMR | ~9.0 | s (singlet) | - |

| H5 | ¹H NMR | ~7.5 | s (singlet) | - |

| Hα (vinyl) | ¹H NMR | ~6.9 | dd (doublet of doublets) | Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz |

| Hβ-trans (vinyl) | ¹H NMR | ~6.4 | dd (doublet of doublets) | Jtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz |

| Hβ-cis (vinyl) | ¹H NMR | ~5.9 | dd (doublet of doublets) | Jcis ≈ 11 Hz, Jgem ≈ 1.5 Hz |

| C2 | ¹³C NMR | ~158 | - | - |

| C4 | ¹³C NMR | ~162 | - | - |

| C5 | ¹³C NMR | ~120 | - | - |

| C6 | ¹³C NMR | ~164 | - | - |

| Cα (vinyl) | ¹³C NMR | ~135 | - | - |

| Cβ (vinyl) | ¹³C NMR | ~125 | - | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting Hα of the vinyl group with both Hβ-cis and Hβ-trans. A weaker cross-peak might also be visible between the two Hβ protons, confirming the entire vinyl spin system. No cross-peaks would be expected for the singlet pyrimidine protons (H2 and H5).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a cross-peak between the ¹H signal at ~9.0 ppm and the ¹³C signal at ~158 ppm (H2-C2), the ¹H signal at ~7.5 ppm and the ¹³C signal at ~120 ppm (H5-C5), the Hα signal with Cα, and the Hβ signals with Cβ. This provides a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

H2 correlating with C4 and C6.

H5 correlating with C4 and C6.

Hα (vinyl) correlating with C6 of the pyrimidine ring, confirming the attachment of the vinyl group, and also with Cβ.

Hβ (vinyl) protons correlating with Cα and C6.

These 2D NMR experiments, used in concert, provide irrefutable evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₆H₅ClN₂), HRMS would be used to accurately measure the mass of its molecular ion ([M]⁺˙). The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with two peaks separated by two mass units (M and M+2) and a relative intensity ratio of about 3:1. miamioh.edu This pattern is a definitive indicator of the presence of a single chlorine atom.

Table 2: Theoretical Exact Masses for this compound Molecular Ions

| Ion Formula | Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₆H₅³⁵ClN₂]⁺˙ | ¹²C, ¹H, ³⁵Cl, ¹⁴N | 140.0141 |

| [C₆H₅³⁷ClN₂]⁺˙ | ¹²C, ¹H, ³⁷Cl, ¹⁴N | 142.0112 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. chemguide.co.uk

For this compound, the molecular ion (m/z 140 for the ³⁵Cl isotope) would be selected and fragmented. Plausible fragmentation pathways would include:

Loss of a chlorine radical: [M - Cl]⁺, resulting in a fragment at m/z 105. This is often a favorable fragmentation for chloro-aromatic compounds.

Loss of hydrogen cyanide (HCN): [M - HCN]⁺˙, from the pyrimidine ring, leading to a fragment at m/z 113.

Loss of acetylene (B1199291) (C₂H₂): [M - C₂H₂]⁺˙, from the vinyl group or ring fragmentation, resulting in a fragment at m/z 114.

By analyzing these characteristic fragment ions, the connectivity and identity of the different parts of the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, the key expected vibrational modes are:

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Vinylic C-H stretches also appear in this region.

C=N and C=C stretching (ring): The pyrimidine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

C=C stretching (vinyl): The stretching of the vinyl C=C bond is expected to produce a distinct peak around 1630-1650 cm⁻¹.

C-H bending: Out-of-plane C-H bending modes for the vinyl group are typically strong in the IR spectrum and appear in the 900-1000 cm⁻¹ region. Aromatic C-H bending modes are also found in the 700-900 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to give a strong absorption in the 600-800 cm⁻¹ region. nih.gov

Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the pyrimidine ring and the C=C stretch of the vinyl group, which may be weaker in the IR spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. cdnsciencepub.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| Aromatic/Vinylic C-H stretch | 3050 - 3150 | IR, Raman |

| Vinyl C=C stretch | 1630 - 1650 | IR, Raman (strong) |

| Ring C=N, C=C stretches | 1400 - 1600 | IR, Raman |

| Vinyl C-H out-of-plane bend | 900 - 1000 | IR (strong) |

| Aromatic C-H out-of-plane bend | 700 - 900 | IR (strong) |

| C-Cl stretch | 600 - 800 | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's three-dimensional structure. For pyrimidine derivatives, including compounds structurally related to this compound, single-crystal X-ray diffraction is instrumental in elucidating the solid-state conformation and packing of the molecules within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.

Table 1: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₀N₂O₄ |

| Formula Weight | 222.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.134(2) |

| b (Å) | 12.567(3) |

| c (Å) | 9.876(3) |

| β (°) | 108.34(3) |

| Volume (ų) | 957.8(5) |

| Z | 4 |

Note: This data is for a representative substituted pyrimidine and is intended for illustrative purposes.

The analysis of the crystal structure of pyrimidine derivatives often reveals significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound, including its melting point and solubility. For example, in the crystal structure of some pyrimidine derivatives, intermolecular hydrogen bonds have been observed to link molecules into specific arrangements. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential analytical technique for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, chromatographic methods are crucial for assessing its purity and for isolating it from reaction mixtures or impurities. The most common chromatographic techniques employed for such purposes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net It is particularly well-suited for compounds that are non-volatile or thermally unstable. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of pyrimidine derivatives, reversed-phase HPLC is the most common mode. researchgate.net In this technique, a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The retention of the compound on the column is primarily determined by its hydrophobicity; more nonpolar compounds are retained longer.

The purity of a this compound sample can be determined by HPLC by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector, as pyrimidine rings typically exhibit strong UV absorbance. A pure sample will ideally show a single sharp peak, while the presence of impurities will be indicated by additional peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

Table 2: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Description |

|---|---|

| Column | Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles |

| Mobile Phase | [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0, with formic acid): [B] acetonitrile; (10:90, A:B) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 270 nm |

| Injection Volume | 1 µL |

Note: These parameters are for a general method for pyrimidines and may require optimization for this compound.

Gas Chromatography (GC) with Derivatization Techniques

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile compounds. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For many pyrimidine derivatives, particularly those containing polar functional groups with active hydrogens (e.g., -OH, -NH, -COOH), direct analysis by GC can be challenging due to low volatility, poor thermal stability, or adsorption onto the column. researchgate.net In such cases, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. colostate.edu Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Silylation is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the compound. researchgate.netsigmaaldrich.com Acylation involves the introduction of an acyl group, which can also improve chromatographic properties and enhance detectability with an electron capture detector (ECD) if halogenated acyl groups are used. colostate.edu Alkylation, such as esterification of carboxylic acids, makes the derivatives less polar and more volatile. libretexts.org

While this compound does not possess highly polar functional groups that would necessitate derivatization, the discussion of these techniques is relevant in the broader context of analyzing a range of pyrimidine derivatives that may be synthesized from or alongside it.

Table 3: Common Derivatization Techniques for GC Analysis of Polar Pyrimidine Derivatives

| Derivatization Technique | Reagent Example | Target Functional Groups | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | -OH, -NH₂, -COOH sigmaaldrich.com | Increase volatility, reduce polarity, improve thermal stability. colostate.edu |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH₂ | Increase volatility, improve peak shape, enhance ECD detection. colostate.edu |

| Alkylation (Esterification) | Methanol/HCl | -COOH | Increase volatility, reduce polarity. libretexts.org |

Note: These techniques are generally applied to pyrimidine derivatives with polar functional groups.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to understand the ground-state properties of molecules, providing insights into their electronic structure. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter in assessing molecular stability.

Furthermore, conformational analysis helps in understanding the three-dimensional structure of a molecule and the energy associated with different spatial arrangements of its atoms. For flexible molecules, identifying the most stable conformers is essential for understanding their chemical behavior.

In the realm of reaction chemistry, computational modeling is invaluable for elucidating reaction mechanisms. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. Such studies provide a deeper understanding of how chemical reactions occur at a molecular level.

While these computational methodologies are well-established and have been applied to a wide range of organic molecules, including various pyrimidine derivatives, specific research applying these techniques to this compound has not been identified in the public domain. The available literature does touch upon computational studies of related compounds, such as other substituted pyrimidines and chloro-containing heterocyclic systems, which can provide a general framework for how such an analysis could be conducted. However, without specific studies on this compound, any attempt to present detailed findings, data tables, and in-depth analysis would be speculative and not based on established scientific research.

Computational and Theoretical Investigations of 4 Chloro 6 Vinylpyrimidine

Retrosynthetic Analysis and Pathway Prediction Using Computational Tools

The synthesis of novel chemical entities such as 4-chloro-6-vinylpyrimidine is often guided by computational retrosynthetic analysis tools. These programs utilize extensive reaction databases and sophisticated algorithms to propose viable synthetic routes by disconnecting the target molecule into simpler, commercially available precursors. A computational approach to the retrosynthesis of this compound would likely suggest several pathways, primarily centered around the formation of the pyrimidine (B1678525) ring and the introduction of the vinyl and chloro substituents.

One plausible disconnection strategy that a computational tool might identify is the C-C bond of the vinyl group. This would lead to a key intermediate, 4,6-dichloropyrimidine (B16783), and a vinylating agent. The 4,6-dichloropyrimidine itself is a common building block. This approach is advantageous as it builds upon a well-established pyrimidine core.

A second common retrosynthetic approach for pyrimidine-containing molecules involves the disconnection of the pyrimidine ring itself. mdpi.comnih.gov This typically leads to precursors such as a 1,3-dicarbonyl compound or its equivalent, and an amidine or urea (B33335) derivative. For this compound, a computational tool might propose a pathway starting from a vinyl-containing 1,3-dielectrophile and a suitable nitrogen-containing bis-nucleophile.

Below is a table summarizing two potential retrosynthetic pathways for this compound that could be proposed by computational software.

| Pathway | Key Disconnection | Precursors | Synthetic Transformation |

| 1 | C-C bond of the vinyl group | 4,6-Dichloropyrimidine, Vinylboronic acid or a derivative | Suzuki or Stille coupling |

| 2 | Pyrimidine ring C-N bonds | Malondialdehyde or a derivative, Urea or a derivative | Condensation/Cyclization |

These computationally generated pathways would then be evaluated by chemists based on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein. nih.govnih.gov The pyrimidine scaffold is a common motif in many biologically active compounds, including kinase inhibitors. nih.govacs.org Therefore, it is plausible to hypothesize that this compound could exhibit inhibitory activity against certain protein kinases.

Docking simulations involve placing the 3D structure of the ligand into the binding site of the target protein and calculating the most favorable binding poses and the corresponding binding energies. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

For this compound, a hypothetical docking study against a protein kinase active site might reveal the following potential interactions:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, which could interact with key amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. acs.org

Halogen Bonding: The chlorine atom at the 4-position could form halogen bonds with electron-donating residues in the binding pocket, further stabilizing the ligand-protein complex.

The predicted binding affinity and interaction patterns from such simulations can guide the synthesis of more potent and selective analogs. The following table summarizes potential interactions of this compound with a hypothetical protein kinase active site, based on common interactions observed for other pyrimidine-based inhibitors. mdpi.comnih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Hinge region amino acids (e.g., Alanine, Cysteine) |

| Vinyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Phenylalanine, Tyrosine, Leucine |

These computational predictions would necessitate experimental validation, such as in vitro enzyme assays, to confirm the biological activity of this compound.

Future Directions and Emerging Research Avenues for 4 Chloro 6 Vinylpyrimidine

Development of Novel and More Efficient Synthetic Routes

Current syntheses of chloropyrimidines often rely on established methods such as nucleophilic aromatic substitution (SNAr) on di- or tri-chlorinated precursors. smolecule.commdpi.com While effective, these routes can sometimes lack regioselectivity and may require harsh conditions. Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic strategies.

Key areas for development include:

Catalytic Cross-Coupling Reactions: Expanding the use of palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, could provide direct and modular routes to vinylpyrimidines from more accessible precursors, potentially bypassing the need for multi-step sequences involving chlorination. vulcanchem.com

C-H Activation/Functionalization: Direct C-H vinylation of a pre-functionalized pyrimidine (B1678525) core represents a highly atom-economical approach. Investigating transition-metal-catalyzed methods to directly install the vinyl group onto a pyrimidine ring would significantly streamline synthesis.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. The development of enzymes capable of catalyzing the formation of the vinylpyrimidine scaffold could lead to highly selective and environmentally benign production processes.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Palladium-Catalyzed C-H Vinylation | High atom economy, reduced waste, direct functionalization. | Achieving high regioselectivity on the pyrimidine ring. |

| Nickel-Catalyzed Cross-Coupling | Lower cost catalyst compared to palladium, unique reactivity. | Catalyst stability and substrate scope optimization. |

| Biocatalytic Approaches | Mild reaction conditions, high stereoselectivity, sustainability. | Engineering or discovering enzymes with the desired activity. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of 4-chloro-6-vinylpyrimidine is dominated by the electrophilic nature of the pyrimidine ring and the reactivity of its two functional groups: the chloro and vinyl moieties. The chlorine atom is susceptible to nucleophilic substitution, while the vinyl group can participate in a variety of addition and polymerization reactions. smolecule.com Future research will delve deeper into harnessing this dual reactivity.

Emerging areas of exploration include:

Asymmetric Reactions: Developing catalytic asymmetric transformations of the vinyl group to introduce chirality, leading to enantiomerically pure compounds for applications in medicine and materials science.

Cycloaddition Reactions: The vinyl group is a potential dienophile or dipolarophile. Investigating its participation in [4+2] or [3+2] cycloaddition reactions could rapidly generate complex, fused heterocyclic systems that are otherwise difficult to access.

Dual-Functionalization Strategies: Designing sequential or one-pot reactions that selectively modify both the chloro and vinyl groups to build molecular complexity efficiently. For instance, a tandem SNAr/Heck coupling sequence could be envisioned.

Covalent Targeting: Inspired by the use of vinyl-substituted heterocycles as covalent inhibitors, the vinyl group of this compound could be explored for its potential to form covalent bonds with biological targets, such as the cysteine residues in proteins. nih.govnih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govgoflow.at this compound and its derivatives are ideal candidates for integration into automated flow chemistry platforms.

Future research in this area will focus on:

Telescoped Reactions: Developing multi-step syntheses in a continuous flow system without the need for isolating intermediates. nih.gov For example, a flow reactor could be designed to perform a chlorination reaction followed immediately by a vinylation step.

High-Throughput Experimentation: Using automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, catalysts, solvents) to quickly optimize the synthesis of this compound derivatives.

On-Demand Synthesis: Creating "chemical generator" systems that can produce hazardous or unstable reagents in-situ as needed for reactions involving the pyrimidine core, enhancing safety. goflow.at The development of automated fast-flow instruments, which have proven successful for complex molecules like peptides, could be adapted for the rapid, on-demand synthesis of custom this compound analogues. nih.govmit.edu

| Flow Chemistry Application | Benefit for this compound Synthesis |

| Microreactor Technology | Enhanced heat and mass transfer, improved safety for exothermic reactions. |

| Automated Screening | Rapid optimization of reaction conditions, saving time and resources. rsc.org |

| Telescoped Synthesis | Increased efficiency, reduced waste from intermediate purification. nih.gov |

Expanded Scope of Applications as a Precursor for Advanced Materials

The presence of a polymerizable vinyl group and a modifiable chloro group makes this compound an attractive monomer for the synthesis of functional polymers and advanced materials. While vinyl-substituted pyridines and pyrimidines have been explored in materials science, the specific potential of this compound remains largely untapped. nih.govresearchgate.net

Future applications could include:

Functional Polymers: Polymerization or co-polymerization of this compound to create polymers with unique properties. The chlorine atom on the pyrimidine ring can be retained for post-polymerization modification or substituted to tune the polymer's electronic, optical, or thermal characteristics.